A Comprehensive Technical Guide to the Solubility of Sodium 2-(indolin-1-yl)acetate in DMSO and Water
A Comprehensive Technical Guide to the Solubility of Sodium 2-(indolin-1-yl)acetate in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of sodium 2-(indolin-1-yl)acetate in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. As the indoline scaffold continues to be a cornerstone in the development of novel therapeutics, a thorough understanding of the physicochemical properties of its derivatives is paramount.[1][2][3][4][5][6] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for researchers. We will explore the molecular determinants of solubility, present detailed experimental protocols for its accurate determination, and provide actionable insights for the preparation of stock solutions and their application in biological assays.
Introduction: The Significance of Solubility in Preclinical Research
Sodium 2-(indolin-1-yl)acetate belongs to the indoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][3] The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. Accurate determination and a clear understanding of a compound's solubility in both aprotic organic solvents, such as DMSO, and aqueous media are fundamental for:
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High-Throughput Screening (HTS): DMSO is the universal solvent for compound libraries in HTS due to its exceptional ability to dissolve a wide range of organic molecules.[7][8]
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In Vitro and In Vivo Assays: The behavior of a compound in biological systems is intrinsically linked to its ability to remain in solution in aqueous environments.
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Formulation Development: Solubility data is critical for the development of suitable delivery systems for preclinical and clinical studies.
This guide will provide a detailed examination of the solubility of sodium 2-(indolin-1-yl)acetate, offering both theoretical context and practical experimental guidance.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.
Sodium 2-(indolin-1-yl)acetate:
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Indoline Moiety: The indoline structure, a bicyclic aromatic amine, contributes a degree of lipophilicity. However, the non-coplanar nature of its two rings can enhance water solubility compared to the analogous indole structure.[1][3]
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Acetate Group: The presence of a carboxylate group introduces a polar and ionizable functional group.
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Sodium Salt: As a sodium salt, the compound is expected to be an ionic solid. This significantly increases the likelihood of solubility in polar solvents like water, where the ions can be effectively solvated by water molecules.[9]
Based on these structural features, we can predict that sodium 2-(indolin-1-yl)acetate will exhibit good solubility in polar solvents.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar organic compounds.[7] Its ability to act as a hydrogen bond acceptor, but not a donor, makes it an excellent solvent for many organic molecules.
Expected Solubility in DMSO
Key Considerations for DMSO Stock Solutions
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Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[7][8] The presence of water can impact the solubility of certain compounds and is a critical consideration for long-term storage. It is imperative to use anhydrous DMSO and handle it under dry conditions.
-
Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time. It is best practice to prepare fresh solutions. For storage, stock solutions should be kept at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize degradation and water absorption.[7][8]
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Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays.[8] Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can mitigate this issue.[8]
Solubility in Water
Water is a polar protic solvent, and its ability to form hydrogen bonds and solvate ions is a key determinant of solubility for many drug candidates.
Expected Solubility in Water
The presence of the sodium carboxylate group suggests that sodium 2-(indolin-1-yl)acetate will be water-soluble. The ionic nature of the salt will lead to dissociation in water, with the sodium cation and the 2-(indolin-1-yl)acetate anion being solvated by water molecules.[9]
For the related compound, sodium 2-(1H-indol-3-yl)acetate , the reported solubility in water is 39 mg/mL .[10] This suggests that sodium 2-(indolin-1-yl)acetate is also likely to have significant aqueous solubility.
Factors Influencing Aqueous Solubility
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pH: The pH of the aqueous solution can influence the protonation state of the carboxylate group. In acidic conditions, the carboxylate will be protonated to form the less soluble carboxylic acid. Therefore, the solubility of sodium 2-(indolin-1-yl)acetate is expected to be higher in neutral to basic aqueous solutions.
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Salting Out: At very high salt concentrations in the aqueous medium, the solubility of organic salts can decrease. This phenomenon, known as "salting out," occurs because the water molecules are more engaged in solvating the high concentration of inorganic salt ions, reducing their availability to solvate the organic compound.[9]
Comparative Solubility Data
The following table summarizes the available solubility data for the structurally similar compound, sodium 2-(1H-indol-3-yl)acetate, which serves as a valuable reference point.
| Solvent | Reported Solubility (Sodium 2-(1H-indol-3-yl)acetate) |
| DMSO | 39 mg/mL[10] |
| Water | 39 mg/mL[10] |
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible data, a systematic approach to solubility determination is essential. The following protocol outlines a standard kinetic solubility assessment method.
Materials
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Sodium 2-(indolin-1-yl)acetate
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Anhydrous DMSO
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Deionized Water
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Vortex mixer
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Sonicator
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Calibrated micropipettes
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Sterile microcentrifuge tubes
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Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of sodium 2-(indolin-1-yl)acetate.
Step-by-Step Methodology
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Preparation of a High-Concentration DMSO Stock Solution:
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Accurately weigh a precise amount of sodium 2-(indolin-1-yl)acetate.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.[7]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also be applied, but with caution to avoid compound degradation.[7][8]
-
-
Kinetic Solubility Assessment in DMSO:
-
From the high-concentration stock, prepare a series of dilutions in anhydrous DMSO.
-
Visually inspect each dilution against a light source to check for any undissolved particles or precipitation. The highest concentration that remains a clear solution is the kinetic solubility in DMSO.
-
-
Kinetic Aqueous Solubility Assessment:
-
Add a small, precise volume of the high-concentration DMSO stock solution to a known volume of deionized water (e.g., 10 µL of 100 mM stock into 990 µL of water to make a 1 mM solution). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Vortex the solution and visually inspect for any precipitation.
-
If the initial dilution is soluble, a serial dilution in water (containing the same low percentage of DMSO) can be performed to determine the solubility limit.
-
-
Quantitative Analysis (Optional but Recommended):
-
For a more precise determination, the saturated solutions can be centrifuged, and the supernatant can be analyzed by a suitable analytical method such as HPLC-UV or NMR spectroscopy to quantify the concentration of the dissolved compound.
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Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of sodium 2-(indolin-1-yl)acetate in DMSO and water. Based on its chemical structure and data from closely related analogs, the compound is anticipated to have good solubility in both solvents. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is a critical step in the early stages of drug discovery and development. Future work should focus on obtaining precise experimental solubility data for sodium 2-(indolin-1-yl)acetate under various conditions (e.g., different pH values and temperatures) to build a more complete physicochemical profile.
References
- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Sodium 2-(1H-indol-3-yl)
- Does salt affect the solubility of organic solvents in w
- Development and Application of Indolines in Pharmaceuticals - PMC.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing.
- Development and Application of Indolines in Pharmaceuticals - ResearchG
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed.
- Preliminary evaluation of antiproliferative and apoptotic activities of novel indolin‐2‐one derivatives - ResearchG
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(Structure to be inserted)
